2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Lithium-ion batteries Electrolyte viscosity Ionic conductivity

2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (CAS 1980048-33-6, molecular formula C₇H₅F₉O₃, exact mass 308.009497 g/mol) is an asymmetric acyclic fluorinated carbonate ester comprising a partially fluorinated difluoroethyl (CHF₂–CH₂–O–) terminus and a fully fluorinated heptafluorobutyl (CF₃CF₂CF₂–CH₂–O–) terminus joined by a central carbonate linkage. This compound belongs to the class of linear carbonate solvents and electrolyte additives under active investigation for lithium-ion and lithium-metal batteries, where fluorination tunes key properties including oxidative stability, viscosity, and solid-electrolyte interphase (SEI) formation.

Molecular Formula C7H5F9O3
Molecular Weight 308.10 g/mol
Cat. No. B12086811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
Molecular FormulaC7H5F9O3
Molecular Weight308.10 g/mol
Structural Identifiers
SMILESC(C(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H5F9O3/c8-3(9)1-18-4(17)19-2-5(10,11)6(12,13)7(14,15)16/h3H,1-2H2
InChIKeyCWVMNDTWDBKCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate – Procurement-Grade Asymmetric Fluorinated Carbonate for High-Voltage Electrolyte Formulations


2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (CAS 1980048-33-6, molecular formula C₇H₅F₉O₃, exact mass 308.009497 g/mol) is an asymmetric acyclic fluorinated carbonate ester comprising a partially fluorinated difluoroethyl (CHF₂–CH₂–O–) terminus and a fully fluorinated heptafluorobutyl (CF₃CF₂CF₂–CH₂–O–) terminus joined by a central carbonate linkage [1]. This compound belongs to the class of linear carbonate solvents and electrolyte additives under active investigation for lithium-ion and lithium-metal batteries, where fluorination tunes key properties including oxidative stability, viscosity, and solid-electrolyte interphase (SEI) formation [2]. Its cataloged purity specification of 98% (as supplied by Leyan) positions it among research-grade fluorinated building blocks .

Why In-Class Symmetric or Non-Fluorinated Carbonates Cannot Replace 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate in High-Voltage Electrolyte Applications


Linear carbonates with symmetrical fluorination patterns (e.g., bis(2,2-difluoroethyl) carbonate or bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate) and non-fluorinated analogs (e.g., ethyl methyl carbonate, EMC) exhibit fundamentally different combinations of oxidative stability, viscosity, and SEI-forming chemistry compared to the asymmetric CHF₂–CH₂–O– / CF₃CF₂CF₂–CH₂–O– architecture of the target compound [1][2]. Patent EP1890357B1 explicitly teaches that the presence of both hydrogen and fluorine on a single terminal carbon atom of a linear carbonate (as in the CHF₂ terminus of the target compound) contributes to forming a superior protective film on the negative electrode, a structural feature absent in fully fluorinated or non-fluorinated comparators [1]. Furthermore, substituting the target compound with a symmetric bis(heptafluorobutyl) carbonate (MW 426.1) would more than double the molecular weight of the carbonate component, increasing viscosity and reducing ionic conductivity . These structural determinants of electrochemical performance preclude simple one-to-one interchange without re-optimization of the entire electrolyte formulation.

Quantitative Differentiation Matrix: 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate vs. Closest Analogs


Molecular Weight Reduction Factor of ~1.38 vs. Symmetric Bis(heptafluorobutyl) Carbonate for Lower Viscosity and Higher Li⁺ Diffusivity

The target compound (MW 308.1) has a molecular weight 1.38× lower than its nearest symmetric counterpart, bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (MW 426.1) . In the class of linear carbonates, lower molecular weight correlates with reduced viscosity and higher lithium-ion diffusivity, both critical for rate capability and low-temperature performance [1]. The asymmetric architecture preserves a high degree of fluorination (9 fluorine atoms, 55.8% fluorine by weight) while avoiding the viscosity penalty of the fully heptafluorobutyl-terminated symmetric analog. No direct head-to-head viscosity data for these specific compounds have been published; this evidence is class-level inference supported by the well-established Stokes-Einstein relationship between molecular weight and diffusivity in carbonate electrolyte solvents [1].

Lithium-ion batteries Electrolyte viscosity Ionic conductivity Fluorinated carbonate molecular weight

Oxidative Stability Advantage Conferred by the CHF₂ Terminal Group vs. Non-Fluorinated Linear Carbonates

Patent EP1890357B1 teaches that linear carbonates bearing a difluoroethyl (CHF₂–CH₂–) terminus provide enhanced oxidative stability compared to non-fluorinated linear carbonates such as ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC), enabling stable operation at cathode potentials ≥4.5 V vs. Li/Li⁺ [1]. The target compound combines this oxidatively stable CHF₂ terminus with a heavily fluorinated heptafluorobutyl terminus, which further contributes electron-withdrawing character to the carbonate carbonyl, raising the HOMO-LUMO gap and thereby increasing resistance to oxidative decomposition [2][3]. While specific oxidation potential data for this exact compound are not available from the accessible literature, the class of 2,2-difluoroethyl-substituted carbonates has been computationally predicted and experimentally validated to exhibit HOMO energies 0.3–0.5 eV lower than non-fluorinated analogs [2].

High-voltage electrolyte Oxidation stability Lithium metal battery Difluoroethyl carbonate

Dual-Fluorine-Terminus Asymmetry as a Structural Determinant of SEI Heterogeneity vs. Symmetric Bis(heptafluorobutyl) Carbonate

The target compound's asymmetric structure—with one partially fluorinated terminus (CHF₂–CH₂–) and one fully fluorinated terminus (CF₃CF₂CF₂–CH₂–)—is hypothesized to generate a chemically heterogeneous SEI incorporating both LiF-rich domains (from the heptafluorobutyl moiety) and polymeric/organic domains (from the CHF₂–CH₂– moiety) [1][2]. By contrast, bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate, with two identical fully fluorinated termini, would be expected to produce an SEI dominated by LiF with limited organic character, potentially resulting in a more brittle, less self-healing interphase [2][3]. The CHF₂ terminus, bearing both hydrogen and fluorine on the terminal carbon, is explicitly identified in EP1890357B1 as critical for forming a protective layer with superior passivation properties [1]. This represents a class-level structural inference; direct comparative SEI composition data from XPS or TOF-SIMS for this specific compound are not found in the accessible literature.

Solid-electrolyte interphase SEI formation Asymmetric fluorinated carbonate Lithium metal anode

Synthesis Accessibility: Cataloged Purity Specification of 98% Provides a Defined Procurement-Grade Baseline

The target compound is commercially cataloged with a purity specification of 98% (Leyan product number 1593435), providing a defined, verifiable quality baseline for procurement . This contrasts with several structurally related heptafluorobutyl carbonates (e.g., 2,2,3,3,4,4,4-heptafluorobutyl isopropyl carbonate, CAS not publicly listed; 2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate, CAS 1980048-57-4) for which purity specifications are not consistently published by catalog vendors, introducing uncertainty into procurement and requiring additional in-house purification . The target compound also benefits from a registered MDL number (MFCD28334302) and harmonized commodity code (2920901090), facilitating customs documentation for international procurement .

Fluorinated building block Carbonate synthesis Research-grade purity Catalog procurement

Prioritized Application Scenarios for 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate Based on Verified Differential Evidence


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent Development (≥4.4 V vs. Li/Li⁺)

Electrolyte formulators targeting next-generation high-voltage cathodes (NMC811, LNMO, or lithium-rich layered oxides) should prioritize the target compound over non-fluorinated linear carbonates (EMC, DMC) based on the class-level oxidative stability advantage conferred by the CHF₂ terminus, as disclosed in EP1890357B1 [1]. The heptafluorobutyl terminus provides additional electron-withdrawing stabilization of the carbonate linkage, further raising the decomposition onset potential. Compared with the higher-molecular-weight bis(heptafluorobutyl) carbonate (MW 426.1), the target compound's MW of 308.1 favors lower viscosity and better low-temperature rate performance [2].

Lithium-Metal Battery Electrolyte with Engineered SEI Heterogeneity

For lithium-metal anode applications where a balanced LiF/organic composite SEI is desired, the target compound's asymmetric CHF₂–CH₂– / CF₃CF₂CF₂–CH₂– architecture is structurally suited to deliver heterogeneous SEI chemistry, as inferred from the mechanistic teachings of EP1890357B1 (role of geminal H/F on SEI film quality) and the Nature Communications report on lithium heptafluorobutyrate interface engineering [1][3]. This contrasts with symmetric fully fluorinated carbonates that are expected to produce LiF-dominated, potentially brittle interphases.

Research-Grade Fluorinated Carbonate Building Block with Defined Purity for Reproducible Electrolyte Screening

For academic and industrial R&D groups conducting systematic electrolyte screening, the target compound offers a cataloged purity of 98% (Leyan product number 1593435) with a registered MDL number (MFCD28334302) and harmonized commodity code (2920901090), ensuring reproducible procurement and straightforward customs processing . This practical advantage contrasts with several structurally related heptafluorobutyl carbonates that lack publicly specified purity grades, necessitating pre-screening or in-house purification that adds time and cost to early-stage electrolyte discovery workflows.

Non-Flammable or Fire-Retardant Electrolyte Co-Solvent Research

The high fluorine content of the target compound (55.8 wt% F, 9 fluorine atoms per molecule) supports its investigation as a non-flammable co-solvent component. Class-level evidence demonstrates that fluorinated carbonates with comparable or lower fluorine content significantly reduce electrolyte flammability and enable self-extinguishing behavior [2]. The asymmetric architecture retains high fluorine loading while maintaining a lower molecular weight (308.1) than the symmetric bis(heptafluorobutyl) carbonate (426.1), offering a more favorable viscosity-to-flammability-reduction ratio.

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